
2,3-Dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate are esters formed from the reaction of glycerol with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid), respectivelyThey are widely used in various industries, including cosmetics, pharmaceuticals, and food, due to their emulsifying and stabilizing properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large reactors where glycerol and the respective fatty acids are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation setup. The final product is purified through processes such as distillation or crystallization to obtain high-purity glyceryl palmitate and glyceryl stearate .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and the respective fatty acids in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the ester bond to form glycerol and the corresponding fatty acid derivatives.
Transesterification: Reaction with other alcohols to form different esters and glycerol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols such as methanol or ethanol in the presence of a catalyst like sodium methoxide
Major Products Formed
Hydrolysis: Glycerol and hexadecanoic acid or octadecanoic acid.
Oxidation: Glycerol and oxidized fatty acid derivatives.
Transesterification: New esters and glycerol
科学研究应用
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other chemical compounds and as emulsifiers in various formulations.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Used in the formulation of drug delivery systems and as excipients in pharmaceutical preparations.
Industry: Employed in the production of cosmetics, food additives, and lubricants due to their emulsifying and stabilizing properties
作用机制
The mechanism of action of 2,3-dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate primarily involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into cell membranes, affecting membrane fluidity and permeability. They also act as emulsifiers by reducing the surface tension between oil and water phases, thereby stabilizing emulsions .
相似化合物的比较
Similar Compounds
Glyceryl monostearate: Similar to 2,3-dihydroxypropyl octadecanoate but with only one hydroxyl group esterified.
Glyceryl monopalmitate: Similar to 2,3-dihydroxypropyl hexadecanoate but with only one hydroxyl group esterified.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl dipalmitate: Contains two palmitic acid molecules esterified to glycerol
Uniqueness
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate are unique due to their dual esterification, which provides them with distinct physicochemical properties such as higher melting points and better emulsifying capabilities compared to their monoester counterparts .
属性
分子式 |
C40H80O8 |
|---|---|
分子量 |
689.1 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O4.C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h20,22-23H,2-19H2,1H3;18,20-21H,2-17H2,1H3 |
InChI 键 |
YHJSXLJRGKVFFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



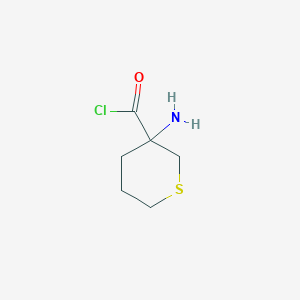

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
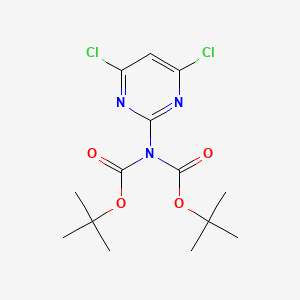
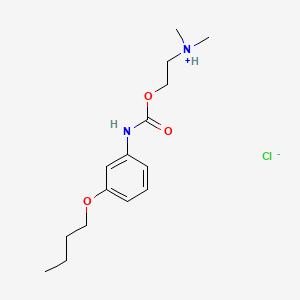

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
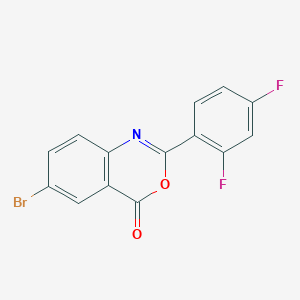
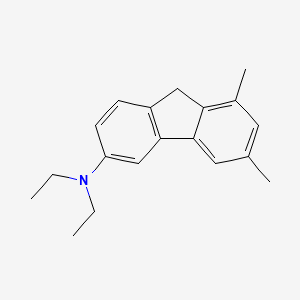

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)
